molecular formula C14H25NO3S B11843782 Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11843782
M. Wt: 287.42 g/mol
InChI Key: GHQKHDIQQXMKTE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spiro structure and the introduction of functional groups such as the tert-butyl ester and hydroxymethyl groups. Common reagents used in the synthesis include tert-butyl chloroformate, thiol compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of the thia group in its spiro structure, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable molecule for research and development.

Properties

Molecular Formula

C14H25NO3S

Molecular Weight

287.42 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H25NO3S/c1-13(2,3)18-12(17)15-7-5-14(6-8-15)11(10-16)4-9-19-14/h11,16H,4-10H2,1-3H3

InChI Key

GHQKHDIQQXMKTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2)CO

Origin of Product

United States

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